2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Overview
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro-1,3-benzothiazol-7-one moiety. The presence of a fluorophenyl group at the 2-position of the benzothiazole ring imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil), act as a weak dopamine reuptake inhibitor . This suggests that 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have a broad impact on multiple biochemical pathways.
Pharmacokinetics
A study on similar compounds, 2-(4-fluorophenyl) imidazol-5-ones, showed promising pharmacokinetic properties, suggesting that these compounds could have good bioavailability .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 4-fluorobenzaldehyde, under acidic conditions.
Hydrogenation: The resulting benzothiazole derivative is then subjected to hydrogenation to reduce the double bonds and form the tetrahydro-1,3-benzothiazol-7-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions during hydrogenation, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting neurological disorders, due to its ability to interact with specific receptors in the brain.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and proteins are of interest in biochemical research, particularly in understanding enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: Lacks the fluorine atom, which may result in different biological activity and binding affinity.
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: The chlorine atom can influence the compound’s reactivity and biological properties differently compared to the fluorine atom.
Uniqueness: The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one imparts unique electronic properties, enhancing its potential as a pharmacophore and its interactions with biological targets. This makes it distinct from other similar compounds and valuable in various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWWGXGOXTIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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